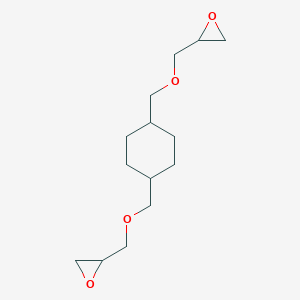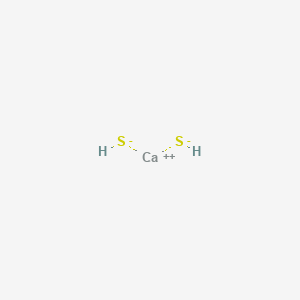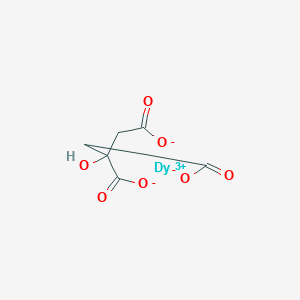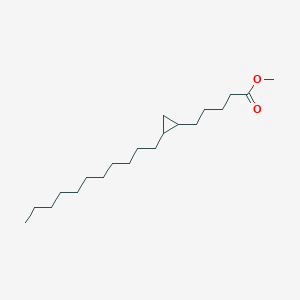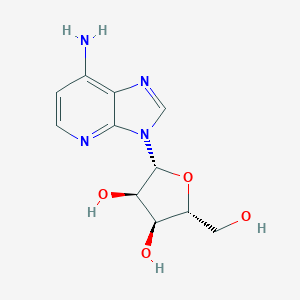
Scandium perchlorate
概要
説明
Synthesis Analysis
The synthesis of scandium perchlorate has been explored in several studies. For instance, Hachiya and Kobayashi (1994) demonstrated that scandium(III) perchlorate acts as a novel catalyst in the α-C- and N-glycosylation reactions, indicating its potential in facilitating specific chemical syntheses (Hachiya & Kobayashi, 1994).
Molecular Structure Analysis
Research on the molecular structure of this compound and related compounds provides insights into their coordination chemistry. For example, studies on scandium oxychlorides and scandium coordination polymers shed light on the structural properties and coordination environments of scandium in different compounds, although direct analysis of Sc(ClO4)3's molecular structure requires further research (Su et al., 2018).
Chemical Reactions and Properties
This compound is noted for its role as a superior Lewis acid in various chemical reactions, such as the regioselective ring opening of aziridine carboxylate with indoles. This highlights its utility in enhancing yields and regioselectivity in organic syntheses (Nishikawa et al., 2002).
Physical Properties Analysis
The physical properties of this compound, including its solubility, distribution, and extraction behavior, have been studied extensively. Sekine, Hamada, and Sakairi (1966) investigated the extraction of scandium(III) with tributyl phosphate from perchlorate-chloride and perchlorate-nitrate media, providing valuable data on its behavior in various solutions (Sekine et al., 1966).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interaction with other compounds, are critical for understanding its applications in catalysis and synthesis. The work by Hachiya and Kobayashi (1994) exemplifies its catalytic potential in specific glycosylation reactions, showcasing its chemical versatility (Hachiya & Kobayashi, 1994).
科学的研究の応用
Complex Formation Studies : Scandium(III) forms complexes with chloride and nitrate ions, a process that has been studied using scandium-46 and cation-exchange resins. These studies are important for understanding the chemical behavior of scandium in various solutions, including those containing perchlorate (Sekine & Hasegawa, 1966).
Extraction Methods : Scandium(III) has been extracted from perchlorate-chloride and perchlorate-nitrate media using tributyl phosphate, which helps in understanding the distribution and extraction of scandium in different chemical environments (Sekine, Hamada, & Sakairi, 1966).
Spectrophotometric Analysis : The determination of scandium in silicate rocks using a hydrofluoric-perchloric acid mixture and subsequent ion-exchange steps has been developed. This method is significant for analyzing trace quantities of scandium in geological materials (Shimizu, 1967).
Catalytic Applications : Scandium(III) perchlorate acts as a catalyst in α-C- and N-glycosylation reactions, showing its potential in organic synthesis and pharmaceutical applications (Hachiya & Kobayashi, 1994).
Metal Ion Separation : Scandium ions have been separated from weak acid solutions in the presence of perchlorate ions using 1-alkyl-3-methyl-2-pyrazolin-5-ones. This study contributes to the field of ion separation and extraction technology (Lesnov & Sazonova, 2007).
Hydrolysis Studies : Research on hydrolysis of scandium(III) in perchlorate solutions has provided insights into the formation of various scandium species, crucial for understanding scandium chemistry (Aveston, 1966).
Activity Coefficients Measurement : The study of mean molal activity coefficients of scandium perchlorate solutions contributes to a better understanding of scandium's chemical behavior and its interactions in solutions (Suzuki et al., 1992).
作用機序
Target of Action
Scandium perchlorate, an inorganic compound with the chemical formula Sc(ClO4)3 , is known to act as a superior Lewis acid . Its primary targets are organic compounds, specifically those containing aziridine rings . The compound’s role is to facilitate the regioselective opening of aziridine rings, which is a crucial step in various organic synthesis processes .
Mode of Action
This compound interacts with its targets by acting as a Lewis acid . In the presence of this compound, organic compounds such as aziridine carboxylates undergo regioselective ring opening . This interaction results in the formation of new compounds, which is a key step in the synthesis of complex organic molecules .
Result of Action
The primary result of this compound’s action is the regioselective opening of aziridine rings . This facilitates the synthesis of complex organic molecules, including optically active tryptophan derivatives . The compound’s action thus has significant implications for organic synthesis and the production of various organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action as a Lewis acid may be affected by the pH of the environment. Additionally, the compound’s solubility suggests that its action and stability could be influenced by the presence of solvents.
Safety and Hazards
Scandium perchlorate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
将来の方向性
Scandium recovery is now implemented in industrial production using a combination of hydrometallurgical and pyrometallurgical techniques, such as ore pre-treatment, leaching, SX, precipitation, and calcination . The development of single-atom catalysts (SACs) consisting of a single metal atom as an isolated active site has progressed tremendously and has been identified as the most promising electrocatalysts .
生化学分析
Cellular Effects
Perchlorate, a component of scandium perchlorate, is known to have endocrine-disrupting effects in humans and biota . It inhibits iodine fixation, which can impact various cellular processes .
Molecular Mechanism
Perchlorate reduction, a process relevant to perchlorate compounds, is carried out by a series of enzymes, such as perchlorate reductase and superoxide chlorite . This process depends on various factors including pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration .
Temporal Effects in Laboratory Settings
Perchlorate is known to be a persistent pollutant, suggesting that its effects could potentially be long-lasting
Dosage Effects in Animal Models
There is currently no available information on the effects of this compound at different dosages in animal models. Toxicity studies of related compounds, such as nanoparticles, have shown that females are particularly more vulnerable to nanoparticle toxicity, which may affect reproduction and fetal development .
Metabolic Pathways
Perchlorate reduction, a process relevant to perchlorate compounds, involves a series of enzymes
Transport and Distribution
The distribution of scandium (III) between organic tributyl phosphate solutions and aqueous perchlorate, nitrate, chloride solutions or mixed solutions of perchlorate-nitrate, perchlorate-chloride has been determined .
Subcellular Localization
Tools like LOCALIZER and SLPred can be used to predict the subcellular localization of proteins in plant cells, which could potentially be applied to predict the subcellular localization of this compound.
特性
IUPAC Name |
scandium(3+);triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Sc/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVKRMCXDCYZQK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3O12Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14066-05-8 | |
| Record name | Scandium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scandium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Scandium perchlorate a noteworthy catalyst in organic synthesis?
A: this compound has shown remarkable activity as a Lewis acid catalyst, particularly in the regioselective ring opening of aziridine carboxylates with indoles. [, ] This reaction is particularly important in synthesizing optically active tryptophan derivatives, valuable building blocks in pharmaceutical and chemical research. Compared to Scandium triflate, this compound demonstrated superior performance in terms of both reaction yield and regioselectivity. [, ]
Q2: How does this compound's interaction with crown ethers impact its catalytic activity?
A: Research has shown that the presence of alkali, alkaline-earth, and Scandium perchlorates significantly accelerates the Diels–Alder reactions of specific quinocrown ethers (15–21 membered) with cyclopentadiene. [] This acceleration is attributed to the selective cation-binding abilities of crown ethers. The interaction of this compound with these crown ethers likely enhances its Lewis acidity, thereby facilitating the Diels-Alder reaction.
Q3: What insights do we have into the hydrolysis behavior of this compound in solution?
A: Studies employing equilibrium ultracentrifugation and acidity measurements have shed light on the hydrolysis of this compound in solution. [] In a 1M sodium perchlorate solution at 25°C, the hydrolysis process suggests the formation of several species: ScOH2+, Sc2(OH)24+, Sc3(OH)45+, and Sc3(OH)54+. [] This information is crucial for understanding the speciation and behavior of this compound in aqueous systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



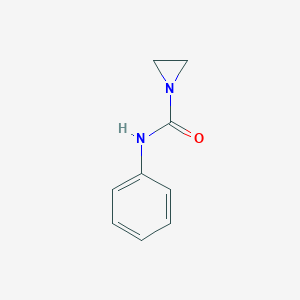




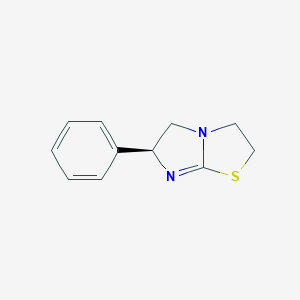

![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)
![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)
